molecular formula C17H18N2 B14504706 3,3-Dimethyl-1,4-diphenylazetidin-2-imine CAS No. 62834-02-0

3,3-Dimethyl-1,4-diphenylazetidin-2-imine

Cat. No.: B14504706
CAS No.: 62834-02-0
M. Wt: 250.34 g/mol
InChI Key: YFADXHQYCDZCSF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-diphenylazetidin-2-imine: is an organic compound with the molecular formula C₁₇H₁₈N₂ It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,4-diphenylazetidin-2-imine typically involves the reaction of N-benzylideneaniline with 3,3-dimethyl-1-phenylaziridine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the ring closure and formation of the azetidine structure .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1,4-diphenylazetidin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted azetidines.

Scientific Research Applications

3,3-Dimethyl-1,4-diphenylazetidin-2-imine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-diphenylazetidin-2-imine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,3-Dimethyl-1,4-diphenyl-2-azetidinimine
  • 3,3-Dimethyl-N,1-diphenylaziridin-2-imine

Comparison: 3,3-Dimethyl-1,4-diphenylazetidin-2-imine is unique due to its specific azetidine ring structure and substitution pattern. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

62834-02-0

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

3,3-dimethyl-1,4-diphenylazetidin-2-imine

InChI

InChI=1S/C17H18N2/c1-17(2)15(13-9-5-3-6-10-13)19(16(17)18)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3

InChI Key

YFADXHQYCDZCSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=N)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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